Structural Distinction from Generic N-Benzothiazolyl-Benzenesulfonamide Congeners: Substitution Matrix Analysis
The Chinese patent CN18600500 describes a series of N-benzothiazolyl-benzenesulfonamide derivatives that upregulate SR-BI expression. The generic Markush structure defines variability at R1 on the benzene ring (options: -OCH3, -F, -H, -Cl, -NO2 at positions 3,4,5,6) and at the amine substituent on the benzothiazole ring [1]. The target compound 4-(2-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)benzene-1-sulfonamide possesses a 2-chlorophenoxy group at the para-position of the benzenesulfonamide ring and a 2-methyl group on the benzothiazole ring. This specific combination is not covered by the genus claims; the presence of the phenoxy linker with ortho-chloro substitution and the 2-methyl group on the benzothiazole creates a distinct constitutional isomer not represented among the exemplifications in the patent . Direct comparative pharmacological data against the patent-exemplified analogs are not publicly available.
| Evidence Dimension | Structural substitution pattern (R1 group on benzenesulfonamide ring) |
|---|---|
| Target Compound Data | 4-(2-chlorophenoxy) substituent; 2-methyl on benzothiazole |
| Comparator Or Baseline | Patent genus: R1 = -OCH3, -F, -H, -Cl, -NO2 (direct ring substitution); benzothiazole substituent not specified as 2-methyl |
| Quantified Difference | Not quantifiable; qualitative structural distinction exists |
| Conditions | Patent chemical structure definitions |
Why This Matters
Procurement of a compound with a structural substitution pattern absent from the patent genus ensures the acquisition of a structurally differentiated entity for probing novel SR-BI structure-activity relationships, avoiding redundancy with already-claimed chemical space.
- [1] Chinese Patent CN18600500. N-benzothiazolyl benzene sulfonamide derivatives, preparation method and use thereof. Published 2018-08-04. View Source
